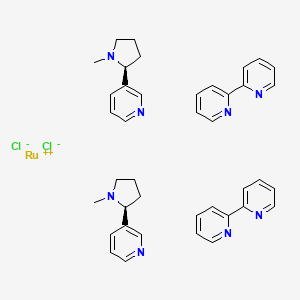
RuBi-Nikotin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RuBi-Nikotin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: this compound wird als Phototrigger für die kontrollierte Freisetzung von Nikotin in verschiedenen chemischen Reaktionen verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Nikotin auf die neuronale Aktivität zu untersuchen.
Medizin: this compound wird wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurologischer Erkrankungen, untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen durch die Photofreisetzung von Nikotin bei Belichtung mit sichtbarem Licht aus. Das freigesetzte Nikotin interagiert dann mit nikotinischen Acetylcholinrezeptoren (nAChRs) im Nervensystem. Diese Rezeptoren sind ligandengesteuerte Ionenkanäle, die die schnelle synaptische Übertragung vermitteln. Die Bindung von Nikotin an nAChRs führt zur Öffnung von Ionenkanälen, was zu einer Depolarisation und der Erzeugung von Aktionspotenzialen in Neuronen führt .
Wirkmechanismus
Target of Action
RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine . Its primary target is the nicotinic acetylcholine receptor (nAChR) . nAChRs are ionotropic receptors composed of five homomeric or heteromeric subunits . They serve myriad physiological functions, including mediating skeletal muscle contraction at the neuromuscular junction, facilitating fast excitatory transmission in the autonomic nervous system, and exerting a mostly modulatory influence throughout the brain and spinal cord .
Mode of Action
RuBi-Nicotine interacts with its targets as a caged compound . The photorelease of the caged molecule can be triggered using visible light (450–500 nm) with a high quantum yield . This allows for precise spatiotemporal activation of the bioactive molecule . Once released, nicotine acts as an agonist at nAChRs , influencing both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The interaction of nicotine with nAChRs affects various biochemical pathways. Nicotine induces various biological effects, such as neoangiogenesis, cell division, and proliferation, and it affects neural and non-neural cells through specific pathways downstream of nAChRs . Specific effects mediated by α7 nAChRs are highlighted .
Pharmacokinetics
It is known to be highly water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME). Its rapid release (<20 ns) and fast biological effects in vivo suggest efficient bioavailability .
Result of Action
The molecular and cellular effects of RuBi-Nicotine’s action are primarily mediated through its interaction with nAChRs. This interaction influences both neuronal excitability and cell signaling mechanisms . The released nicotine acts as an agonist at nAChRs, inducing various biological effects .
Action Environment
The action, efficacy, and stability of RuBi-Nicotine can be influenced by various environmental factors. For instance, the photorelease of RuBi-Nicotine can be triggered using visible light , suggesting that light conditions could influence its action. Additionally, its high water solubility suggests that the aqueous environment could impact its bioavailability and efficacy.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von RuBi-Nikotin beinhaltet die Koordination von Nikotin an einen Ruthenium-Bipyridin-Komplex. Die allgemeine Syntheseroute umfasst die Reaktion von Rutheniumchlorid mit 2,2'-Bipyridin zur Bildung eines Ruthenium-Bipyridin-Komplexes, gefolgt von der Zugabe von Nikotin zur Bildung des Endprodukts. Die Reaktion wird typischerweise in einer wässrigen Lösung unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die industrielle Produktion würde auch strenge Qualitätskontrollmaßnahmen erfordern, um Konsistenz und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RuBi-Nikotin unterliegt einer Photolyse, wenn es sichtbarem Licht (450–500 nm) ausgesetzt wird, was zur Freisetzung von Nikotin führt. Diese Photofreisetzung ist hocheffizient mit einer hohen Quantenausbeute und einer schnellen Kinetik .
Häufige Reagenzien und Bedingungen: Das primäre Reagenz, das an der Photofreisetzungsreaktion beteiligt ist, ist sichtbares Licht. Die Reaktionsbedingungen umfassen ein wässriges Milieu und kontrollierte Lichtexposition, um eine effiziente Nikotinfreisetzung ohne Nebenreaktionen zu gewährleisten .
Hauptprodukte: Das Hauptprodukt der Photofreisetzungsreaktion ist freies Nikotin, das dann mit seinen biologischen Zielmolekülen interagieren kann. Der Ruthenium-Bipyridin-Komplex bleibt intakt und kann möglicherweise in nachfolgenden Reaktionen wiederverwendet werden .
Vergleich Mit ähnlichen Verbindungen
RuBi-Nikotin ist einzigartig aufgrund seiner Fähigkeit, Nikotin schnell und effizient bei Lichtexposition freizusetzen. Ähnliche Verbindungen umfassen andere Ruthenium-basierte Käfigverbindungen, wie z. B. RuBi-Glutamat und RuBi-GABA, die Glutamat bzw. Gamma-Aminobuttersäure (GABA) nach Licht-Aktivierung freisetzen . Diese Verbindungen haben die Gemeinsamkeit, photogesteuert zu sein, unterscheiden sich aber im spezifischen Neurotransmitter, den sie freisetzen, und ihren jeweiligen biologischen Zielmolekülen.
Liste ähnlicher Verbindungen:
- RuBi-Glutamat
- RuBi-GABA
- RuBi-Serotonin
- RuBi-Dopamin
Jede dieser Verbindungen hat ihre eigenen einzigartigen Anwendungen und Vorteile, wodurch sie zu wertvollen Werkzeugen in der wissenschaftlichen Forschung und potenziellen therapeutischen Wirkstoffen werden .
Eigenschaften
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVYFYPLMVART-ZPFSJBFKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44Cl2N8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256362-30-7 | |
| Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?
A1: RuBi-Nicotine is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []
Q2: What are the advantages of using RuBi-Nicotine compared to directly applying nicotine in cell culture experiments?
A2: Using RuBi-Nicotine offers several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


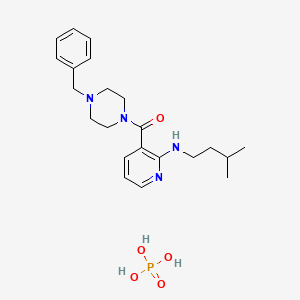
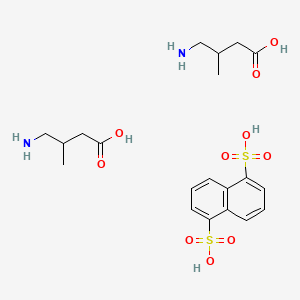
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)

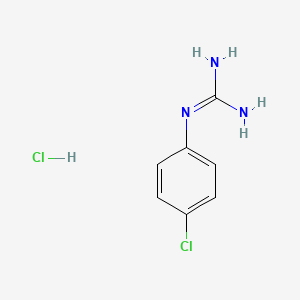
![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B560200.png)
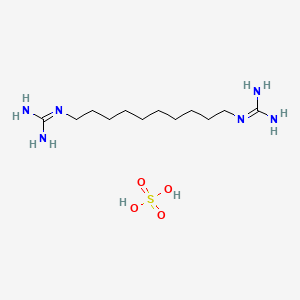
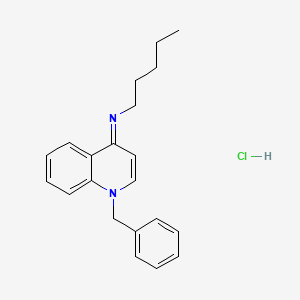


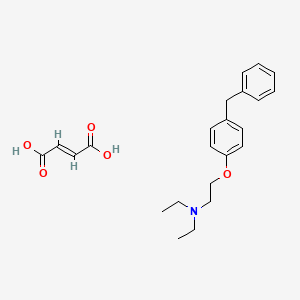
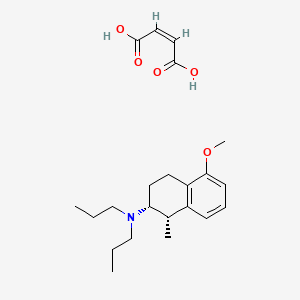
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)
